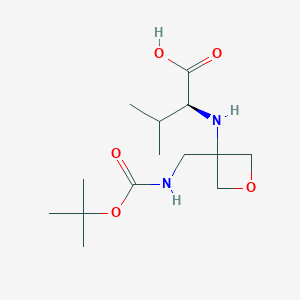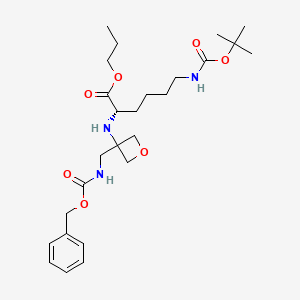
(3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine: is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl (Boc) protecting group, an oxetane ring, and a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine typically involves multiple steps, starting with the protection of the amino group using the Boc group. This can be achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The oxetane ring can be formed through cyclization reactions, and the glycine moiety can be introduced through peptide coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The oxetane ring can be oxidized to form derivatives.
Reduction: : Reduction reactions can be performed on the oxetane ring or the amino group.
Substitution: : The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Strong acids like TFA and HCl are used to remove the Boc group.
Major Products Formed
Oxidation: : Oxetane derivatives with various functional groups.
Reduction: : Reduced forms of the oxetane ring or amino group.
Substitution: : Free amine after Boc group removal.
Aplicaciones Científicas De Investigación
(3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Studied for its therapeutic potential in drug development.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which (3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group protects the amino group during coupling reactions, and its removal is achieved through acid-catalyzed cleavage. The oxetane ring can participate in various chemical transformations, contributing to the compound's versatility.
Comparación Con Compuestos Similares
(3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine: can be compared to other compounds with similar functional groups, such as:
Boc-protected amino acids: : Similar in the use of the Boc group for protection.
Oxetane derivatives: : Similar in the presence of the oxetane ring.
Glycine derivatives: : Similar in the glycine moiety.
The uniqueness of this compound lies in the combination of these functional groups, which allows for diverse chemical reactions and applications.
Propiedades
IUPAC Name |
2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-10(2,3)18-9(16)12-5-11(6-17-7-11)13-4-8(14)15/h13H,4-7H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVTLJCJJWSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate](/img/structure/B8049812.png)
![tert-butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate](/img/structure/B8049819.png)
![tert-butyl (S)-(4-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)butyl)carbamate](/img/structure/B8049830.png)
![Tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate](/img/structure/B8049840.png)
![Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8049849.png)
![Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8049856.png)
![5-Benzyl-2-thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049867.png)
![2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049875.png)



